molecular formula C20H19N3O3 B10868205 (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10868205
M. Wt: 349.4 g/mol
InChI Key: UKEHDDSCJRXNFP-UHFFFAOYSA-N
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Description

(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyrazolone ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the pyrazolone ring through cyclization reactions. The final step involves the condensation of the intermediate compounds under specific conditions to form the target molecule. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Reaction conditions vary but often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetics to determine its potential as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics, such as improved stability, conductivity, or reactivity.

Mechanism of Action

The mechanism of action of (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes, leading to the suppression of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives and benzodioxole-containing compounds. Examples include:

  • 4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 1,3-benzodioxole-5-carboxylic acid
  • 4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound for various applications. Its unique structure also provides opportunities for the development of new derivatives with enhanced properties and activities.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

4-[N-(1,3-benzodioxol-5-ylmethyl)-C-methylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H19N3O3/c1-13(21-11-15-8-9-17-18(10-15)26-12-25-17)19-14(2)22-23(20(19)24)16-6-4-3-5-7-16/h3-10,22H,11-12H2,1-2H3

InChI Key

UKEHDDSCJRXNFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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